molecular formula C16H18ClNO2 B2920823 (S)-alpha-(2-naphthalenylmethyl)-proline-HCl CAS No. 679796-43-1

(S)-alpha-(2-naphthalenylmethyl)-proline-HCl

Cat. No.: B2920823
CAS No.: 679796-43-1
M. Wt: 291.78
InChI Key: ADHGINNJMRTZOI-NTISSMGPSA-N
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Description

“α-Methyl-2-naphthalenemethanol” is a chemical compound with the formula C12H12O . It has a molecular weight of 172.2231 . It is also known by other names such as “1-(2-Naphthyl)ethanol”, “Methyl 2-naphtylcarbinol”, “β-Naphthyl methyl carbinol”, “2-Naphthalenemethanol, α-methyl-”, “1-(Naphthalen-2-yl)ethanol”, and "α-methylnaphthalene-2-methanol" .


Molecular Structure Analysis

The IUPAC Standard InChI for “α-Methyl-2-naphthalenemethanol” is InChI=1S/C12H12O/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-9,13H,1H3 .


Physical and Chemical Properties Analysis

The density of “2-(2,3-Dihydro-2-naphthalenylmethyl)naphthalene” is 1.1±0.1 g/cm3 . Its boiling point is 508.2±17.0 °C at 760 mmHg . The vapour pressure is 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 74.9±0.8 kJ/mol .

Scientific Research Applications

Asymmetric Catalysis

(S)-alpha-(2-naphthalenylmethyl)-proline-HCl and its derivatives have been explored for their catalytic properties in asymmetric synthesis. For instance, a novel proline derivative was found to efficiently catalyze asymmetric aldol reactions of various benzaldehydes with acetone, yielding aldol adducts with high enantiomeric excesses (Shen et al., 2005).

Synthesis of Conformationally Constrained Cyclic alpha-Amino Acid Derivatives

This compound has facilitated the synthesis of conformationally constrained cyclic alpha-amino acid derivatives under solid-liquid phase-transfer catalysis conditions, demonstrating its utility in the preparation of electron-rich and halogen-substituted indan-based alpha-amino acids (Kotha & Brahmachary, 2000).

Broad-Spectrum Antiherpes Activities

A related naphthalene carboxamide compound was identified as a potent inhibitor of herpesviruses, including human cytomegalovirus and herpes simplex virus, showcasing the potential of naphthalene derivatives in antiviral research (Oien et al., 2002).

Improvement of Synthetic Routes

Research aimed at improving the synthetic route of 4-amino-1-naphthalene carbonitrile, an important intermediate, demonstrated that using L-proline as a catalyst could significantly enhance efficiency and reduce environmental impact (Yu, 2012).

Protein Folding

Proline, including its naphthalene-substituted derivatives, plays a crucial role in preventing protein aggregation during folding processes, acting as a chaperone and highlighting its importance in biochemical and pharmaceutical research (Kumat et al., 1998).

Hydrogen Bonding and Photophysical Studies

Studies on compounds with naphthalene derivatives have shed light on the role of hydrogen bonding in their photophysical behaviors, contributing to our understanding of their interactions with other molecules and potential applications in designing fluorescent probes and sensors (Foti et al., 2002).

Safety and Hazards

For “Bis(2-naphthalenylMethyl)aMine”, if inhaled, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . In case of eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . If ingested, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

Mechanism of Action

Mode of Action

It is known that the compound forms complexes and multimers with methyl lactate . This interaction could potentially lead to changes in the target molecules, affecting their function and resulting in the observed biological effects.

Biochemical Pathways

A study has shown that the compound can rapidly release hno via a mechanism involving solvent-assisted excited-state proton transfer (espt) upon light excitation . This suggests that the compound may be involved in pathways related to photoactivation and proton transfer.

Result of Action

The compound’s ability to rapidly release hno upon light excitation suggests that it may have potential applications in photoactivatable therapies.

Properties

IUPAC Name

(2S)-2-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2.ClH/c18-15(19)16(8-3-9-17-16)11-12-6-7-13-4-1-2-5-14(13)10-12;/h1-2,4-7,10,17H,3,8-9,11H2,(H,18,19);1H/t16-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADHGINNJMRTZOI-NTISSMGPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)(CC2=CC3=CC=CC=C3C=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@](NC1)(CC2=CC3=CC=CC=C3C=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20987384
Record name 2-[(Naphthalen-2-yl)methyl]proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20987384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

679796-43-1
Record name 2-[(Naphthalen-2-yl)methyl]proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20987384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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